molecular formula C10H12N4O5 B150698 9-((2S,3S,4R,5S)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one CAS No. 21138-24-9

9-((2S,3S,4R,5S)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one

Cat. No. B150698
CAS RN: 21138-24-9
M. Wt: 268.23 g/mol
InChI Key: UGQMRVRMYYASKQ-DEGSGYPDSA-N
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Description

9-((2S,3S,4R,5S)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one is a useful research compound. Its molecular formula is C10H12N4O5 and its molecular weight is 268.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biochemical Applications

Research has explored the synthesis of unusual benzimidazole nucleoside analogues that exhibit a wide range of pharmaceutical and biochemical properties. These include antiviral, antitumor, antisense agents, antigene agents, antibiotic, antileukemic, immunosuppressive agent, kinase inhibitors, and adenosine receptor antagonists. The synthesized nucleosides are also investigated for their potential in modifying transport characteristics through lipid membranes, indicating their utility in exploring nucleic acid structure, function, and stability as well as enzyme binding site parameters (Yadava, V. S., & Yadav, V. S., 2008).

Pharmacokinetics and Drug Development

Another area of application involves the pharmacokinetics and drug development processes, where compounds like 2',3',5'-Tri-O-acetyl-N6-(3-hydroxylaniline)adenosine and its metabolites have been quantified in hamster blood using LC-MS/MS. This research supports the development of novel anti-hyperlipidemia agents due to their high efficacy and low toxicity, showcasing the compound's role in advancing pharmacological studies (Jia, Y., et al., 2016).

Computational and QSAR Analyses

Further, quantum chemical modeling, synthesis, spectroscopic studies, and QSAR analyses of related nucleoside analogues have been performed. These studies provide insights into the molecular geometry, vibrational modes, excited states, and molecular electrostatic potential maps. The analyses contribute to understanding the physicochemical, pharmacokinetic, and pharmacodynamic profiles, thereby assessing the applicability of these compounds as anticancer drugs (Kvasyuk, E., et al., 2022).

Nucleoside Analogs and Cellular Activation

Research into selective A2a receptor agonists, derived from nucleoside analogs, suggests their utility in inhibiting cellular activation. This application is particularly relevant in the context of asthma and COPD treatment, highlighting the compound's potential in therapeutic settings (Expert Opinion on Therapeutic Patents, 2000).

Novel Synthesis Approaches

Innovative synthesis methods have been developed for nucleoside analogs, such as the creation of hydrolytically stable, fluorescent-labeled ATP analogs. These compounds serve as tools for probing adenylyl cyclases, demonstrating the compound's versatility in biochemical research and potential diagnostic applications (Emmrich, T., et al., 2010).

Mechanism of Action

Target of Action

L-Inosine primarily targets adenosine receptors, including A1, A2A, A2B, and A3 G-protein coupled receptors . These receptors are involved in various physiological processes, including inflammation, immunity, and neurological functions .

Mode of Action

L-Inosine interacts with its targets in a receptor-dependent or independent manner . It has been found to have potent axon-promoting effects in vivo following unilateral transection of the corticospinal tract of rats . The exact mechanism of this action is unclear, but possibilities include serving as an agonist of a nerve growth factor-activated protein kinase (N-Kinase), conversion to cyclic nucleotides that enable advancing nerve endings to overcome the inhibitory effects of myelin, stimulation of differentiation in rat sympathetic neurons, augmentation of nerve growth factor-induced neuritogenesis, and promotion of the survival of astrocytes .

Biochemical Pathways

L-Inosine is an essential metabolite for purine biosynthesis and degradation . It also acts as a bioactive molecule that regulates RNA editing, metabolic enzyme activity, and signaling pathways . Inosine can be metabolized into hypoxanthine, xanthine, and uric acid . It also plays a role in the regulation of the immune system and has been proposed to act as a second messenger of signal transduction in cells .

Pharmacokinetics

L-Inosine is formed by the breakdown (deamination) of adenosine both intracellularly and extracellularly . It is also produced by several species found in the gut microbiome . The transport of L-Inosine across the cell membrane is mediated by equilibrative and concentrative nucleoside transporters .

Result of Action

L-Inosine may have neuroprotective, cardioprotective, anti-inflammatory, and immunomodulatory activities . It has been found to enhance immunotherapeutic effects and antitumor T-cell responses in various tumor types . It also plays a role in increasing energy expenditure, browning of adipose tissue, and improving leptin sensitivity .

Action Environment

The action of L-Inosine is influenced by various environmental factors. For instance, gut microbiota remodeling is closely associated with human disease pathogenesis and responses to dietary and medical supplementation . Recent studies have revealed a critical link between inosine and gut microbiota impacting anti-tumor, anti-inflammatory, and antimicrobial responses in a context-dependent manner .

Biochemical Analysis

Biochemical Properties

L-Inosine is crucial in biochemical reactions, particularly in purine biosynthesis and RNA editing. It interacts with several enzymes and proteins, including adenosine deaminases, which convert adenosine to inosine in RNA molecules. This modification can alter codon recognition in tRNA and affect mRNA stability, localization, and splicing . Additionally, L-Inosine is a substrate for inosine monophosphate dehydrogenase (IMPDH), an enzyme that catalyzes the rate-limiting step in guanine nucleotide biosynthesis .

Cellular Effects

L-Inosine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a molecular messenger in cell signaling pathways and can modulate the fate of RNAs by altering their stability and localization . Inosine’s role in purine metabolism also impacts cellular energy balance and nucleotide synthesis, which are essential for cell proliferation and function .

Molecular Mechanism

At the molecular level, L-Inosine exerts its effects through several mechanisms. It binds to adenosine deaminases, facilitating the deamination of adenosine to inosine in RNA molecules . This post-transcriptional modification can change the sequence of the translated polypeptide or modulate RNA stability and splicing. Additionally, L-Inosine interacts with IMPDH, influencing guanine nucleotide biosynthesis and cellular energy balance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Inosine can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that L-Inosine can be stable under certain conditions, but its degradation products may have different biological activities . Long-term exposure to L-Inosine in in vitro and in vivo studies has demonstrated its potential to modulate cellular processes and gene expression .

Dosage Effects in Animal Models

The effects of L-Inosine vary with different dosages in animal models. At lower doses, it can enhance cellular functions and promote nucleotide synthesis. At higher doses, L-Inosine may exhibit toxic or adverse effects, including disruptions in cellular metabolism and energy balance . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.

Metabolic Pathways

L-Inosine is involved in several metabolic pathways, including purine metabolism and nucleotide synthesis. It interacts with enzymes such as adenosine deaminases and IMPDH, influencing the levels of purine nucleotides and their intermediates . These interactions can affect metabolic flux and the overall balance of nucleotides within the cell.

Transport and Distribution

Within cells and tissues, L-Inosine is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of L-Inosine within cells can influence its biological activity and effectiveness in modulating cellular processes.

Subcellular Localization

L-Inosine’s subcellular localization is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The precise localization of L-Inosine within the cell can determine its role in RNA editing, nucleotide synthesis, and other biochemical processes.

properties

IUPAC Name

9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQMRVRMYYASKQ-DEGSGYPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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